molecular formula C2H6OTi B12361728 Ethanol--titanium (1/1) CAS No. 915951-12-1

Ethanol--titanium (1/1)

Cat. No.: B12361728
CAS No.: 915951-12-1
M. Wt: 93.94 g/mol
InChI Key: WLPSNBGDESCKIL-UHFFFAOYSA-N
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Description

The Ethanol--titanium (1/1) complex is a chemical reagent of interest in advanced materials research, particularly in the synthesis and processing of titanium-based compounds. Titanates, the salts of titanium, are a foundational family of materials in solid-state chemistry, valued for their piezoelectric, ferroelectric, and dielectric properties, which make them essential for electronics, sensors, and telecommunications devices . In research and development, this reagent can function as a potential precursor in sol-gel synthesis routes. Such routes are commonly employed to create high-purity, homogeneous ceramic powders and thin films, including various titanates . Furthermore, ethanol is a well-established solvent and crystal growth modifier in the hydrothermal synthesis of zeolites and nanostructured materials. For instance, ethanol has been demonstrated to regulate crystallization pathways and enhance the incorporation of titanium into framework structures, leading to novel materials with high catalytic activity . It also serves as a key component in solvent systems for formulating stable dispersions of titanate powders for advanced ceramic processing techniques like tape casting . This reagent is provided strictly For Research Use Only. It is intended for use in laboratory settings by qualified professionals and is not for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the relevant safety data sheet (SDS) and handle the material according to established laboratory safety protocols.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

915951-12-1

Molecular Formula

C2H6OTi

Molecular Weight

93.94 g/mol

IUPAC Name

ethanol;titanium

InChI

InChI=1S/C2H6O.Ti/c1-2-3;/h3H,2H2,1H3;

InChI Key

WLPSNBGDESCKIL-UHFFFAOYSA-N

Canonical SMILES

CCO.[Ti]

Related CAS

280745-34-8

Origin of Product

United States

Synthetic Methodologies for Ethanol Coordinated Titanium Species and Derived Materials

Direct Synthesis of Titanium Alkoxides and Adducts

The formation of titanium-ethanol coordination complexes and titanium ethoxide is foundational for many applications. These species can be synthesized through various routes, including direct alcoholysis and ligand exchange reactions.

Synthesis Routes to Titanium Ethoxide and Related Alcoholates

TiCl₄ + 4 EtOH + 4 Et₃N → Ti(OEt)₄ + 4 Et₃NHCl researchgate.net

This method allows for the formation of titanium tetraethoxide, a colorless liquid soluble in organic solvents. researchgate.net Another approach involves the anodic dissolution of metallic titanium in anhydrous ethanol (B145695) in the presence of a conductive additive. acs.org While titanium ethoxide has the empirical formula Ti(OEt)₄, its structure is more complex, often existing as a tetramer, [Ti₄(OCH₂CH₃)₁₆], in the solid state. researchgate.net

Table 1: Common Synthesis Routes for Titanium Ethoxide
ReactionPrecursorsKey ReagentsProductReference
Alcoholysis of Titanium HalideTitanium tetrachloride (TiCl₄), Ethanol (EtOH)Triethylamine (B128534) (Et₃N) or Ammonia (NH₃)Titanium(IV) ethoxide (Ti(OEt)₄) researchgate.net
Electrochemical SynthesisTitanium metalEthanol (EtOH), Conductive additive (e.g., LiCl)Titanium(IV) ethoxide (Ti(OEt)₄) acs.org

Formation of Specific Titanium-Ethanol Coordination Complexes

While the term "Ethanol--titanium (1/1)" does not typically represent a stable, isolable monomeric compound, ethanol can coordinate to titanium centers in various species. For instance, in the presence of other ligands, ethanol can act as a coordinated solvent molecule. The reaction of titanium(III) chloride with excess ethanol can lead to the formation of complexes like TiCl₃·4EtOH, where ethanol molecules are directly coordinated to the titanium ion. mdpi.com

In the context of titanium alkoxide chemistry, ethanol can participate in adduct formation. For example, titanium alkoxides can form alcohol solvates, such as Ti(OR)₄(ROH), particularly at low temperatures. researchgate.net The coordination of ethanol to a titanium center is often transient and part of a dynamic equilibrium in solution, influencing the reactivity of the titanium precursor.

Ligand Exchange and Alcoholysis Reactions in Titanium Alkoxide Synthesis

Ligand exchange, or alcoholysis, is a versatile method for synthesizing various titanium alkoxides from a parent alkoxide like titanium ethoxide. This process involves the reaction of a titanium alkoxide with a different alcohol, leading to the substitution of the original alkoxide groups. The equilibrium of this reaction can be shifted by controlling the reaction conditions, such as removing the more volatile alcohol by distillation. acs.org

For example, titanium ethoxide can be converted to titanium butoxide by reacting it with butanol, as ethanol is more volatile and can be removed from the reaction mixture. acs.org This principle allows for the synthesis of a wide range of titanium alkoxides with different steric and electronic properties. The general reaction is as follows:

Ti(OR)₄ + 4 R'OH ⇌ Ti(OR')₄ + 4 ROH

The reactivity of titanium alkoxides can be moderated by substituting one or more alkoxide groups with chelating ligands through alcoholysis. researchgate.net This modification is crucial for controlling hydrolysis and condensation rates in processes like sol-gel synthesis.

Sol-Gel Processing Utilizing Ethanol as a Solvent or Reactant

The sol-gel process is a widely used technique for preparing metal oxide materials from molecular precursors. In the case of titanium dioxide (TiO₂) synthesis, titanium alkoxides are common precursors, and ethanol is frequently used as a solvent. However, ethanol's role extends beyond that of a simple solvent; it can also act as a reactant and influence the reaction kinetics and the properties of the final material.

Controlled Hydrolysis and Condensation Pathways for Titanium Oxide Material Formation

The sol-gel process involves two primary reactions: hydrolysis and condensation. When a titanium alkoxide, such as titanium ethoxide, is mixed with water, the alkoxide groups are replaced by hydroxyl groups in a hydrolysis reaction:

Ti(OR)₄ + x H₂O → Ti(OR)₄₋ₓ(OH)ₓ + x ROH

This is followed by condensation reactions, where either two hydroxyl groups (water condensation) or a hydroxyl group and an alkoxide group (alcohol condensation) react to form Ti-O-Ti bridges, leading to the formation of a solid oxide network:

2 Ti(OR)₄₋ₓ(OH)ₓ → (RO)₄₋ₓ(OH)ₓ₋₁Ti-O-Ti(OR)₄₋ₓ(OH)ₓ₋₁ + H₂O Ti(OR)₄₋ₓ(OH)ₓ + Ti(OR)₄₋ₓ(OH)ₓ → (RO)₄₋ₓ(OH)ₓ₋₁Ti-O-Ti(OR)₄₋ₓ(OH)ₓ₋₁ + ROH

The rates of these reactions are highly dependent on several factors, including the nature of the alkoxide, the water-to-alkoxide ratio, the pH, and the solvent. psu.edu Ethanol, as a solvent, can influence these reactions by affecting the solubility of the reactants and intermediates, and by participating in alcoholysis reactions. The use of ethanol can slow down the rapid hydrolysis of titanium alkoxides compared to reactions in pure water, allowing for better control over the particle size and morphology of the resulting TiO₂. hanrimwon.com

Influence of Ethanol-Water Ratios on Sol-Gel Kinetics and Derived Material Morphology

The ratio of ethanol to water is a critical parameter in the sol-gel synthesis of TiO₂ nanoparticles. This ratio directly impacts the hydrolysis and condensation rates, which in turn determine the particle size, size distribution, crystallinity, and morphology of the final product.

Generally, a higher concentration of water leads to a faster hydrolysis rate, which can result in the uncontrolled precipitation and agglomeration of larger particles. mdpi.com Conversely, a higher concentration of ethanol can slow down the hydrolysis reaction, leading to the formation of smaller, more uniform nanoparticles. acs.org However, excessive ethanol can also lead to the formation of complexes with titanium ions, which may affect the crystal growth of TiO₂.

The following table summarizes findings from various studies on the effect of the solvent environment on TiO₂ nanoparticle characteristics in sol-gel synthesis.

Table 2: Influence of Solvent Composition on TiO₂ Nanoparticle Properties in Sol-Gel Synthesis
Titanium PrecursorSolvent SystemKey FindingsResulting Particle Size/MorphologyReference
Titanium(IV) isopropoxideMethanol (B129727), Ethanol, Isopropanol (B130326)Ethanol promoted the formation of a mix of anatase and rutile phases.14.5 nm (in ethanol) researchgate.net
Titanium(IV) isopropoxideEthanol vs. Acetic AcidEthanol as a solvent resulted in larger particle size compared to acetic acid.Larger, less crystalline particles in ethanol. irost.ir
Titanium(IV) butoxideEthanol/Acetonitrile mixturesAn optimal ethanol/acetonitrile ratio (3:1) yielded uniform, monodisperse colloidal particles.Uniform spherical particles. beilstein-journals.org
Titanium(IV) isopropoxideVarying Ethanol/Water ratioIncreasing the ethanol concentration led to a decrease in particle size.Particle size decreased up to 5 times with increased ethanol. acs.org
Titanium(IV) isopropoxideVarying Ethanol concentration (0 M, 3 M, 5 M)At 5 M ethanol, severe surface cracking and film delamination were observed. The effect on crystal size was insignificant between 3 M and 5 M.~17.29 nm crystallite size at 3 M and 5 M ethanol. utem.edu.my

Role of Ethanol in Gelation Processes and Xerogel Synthesis

In the sol-gel synthesis of titania (TiO2), ethanol is frequently employed as a solvent for titanium alkoxide precursors, such as titanium tetraisopropoxide (TTIP) and titanium (IV) butoxide. ktu.ltresearchgate.netchalcogen.ro The choice of solvent is a critical parameter that directly influences the hydrolysis and condensation kinetics, which in turn dictates the structural and physical properties of the resulting gel and the final xerogel.

Ethanol's primary role is to homogenize the otherwise immiscible aqueous and alkoxide phases, enabling controlled hydrolysis. cdmf.org.br The rate of hydrolysis and condensation can be moderated by the type of alcohol used; solvents with a higher boiling point and viscosity, and a longer carbon chain tend to lead to smaller crystallite sizes. researchgate.net When compared to other alcohols like methanol, isopropanol, and butanol, ethanol has been shown to be effective in producing titania films with desirable crystallinity and surface morphology. researchgate.net For instance, studies have shown that using ethanol as a solvent can lead to the formation of anatase-phase TiO2, whereas methanol may favor the rutile phase under similar aerosol-assisted chemical vapor deposition (AACVD) conditions. researchgate.net

The molar ratio of ethanol to water (EtOH/H2O) in the initial sol significantly impacts the crystallization, crystallite size, BET surface areas, and porosity of the final TiO2 powders. researchgate.net In the synthesis of mixed titania-silica aerogels, using ethanol as a solvent during the gel washing stage has been found to maximize the surface area of the final product. researchgate.net Furthermore, in the preparation of Cu and N co-doped TiO2 nanocrystals from a titania xerogel, solvothermal treatment in ethanol resulted in confined growth of well-crystalline anatase particles, a reduced bandgap, and enhanced surface area compared to treatments in other alcohols. ktu.lt The gelation time itself is also affected by the solvent choice; it can increase significantly when glycols are used compared to ethanol or isopropanol, due to the formation of titanium species more resistant to hydrolysis. issp.ac.ru

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursor Synthesis

Ethanol is a key component in the formulation of precursor solutions for depositing titanium dioxide thin films via methods like Chemical Vapor Deposition (CVD), particularly Aerosol-Assisted CVD (AACVD), and sol-gel spin coating. While not typically a direct ligand in a standalone volatile precursor molecule for these processes, its presence as a solvent in the precursor solution is crucial for tailoring the deposition and final film properties.

Development of Ethanol-Containing Titanium Precursors for Thin Film Deposition

Precursor solutions for TiO2 film deposition are commonly prepared by dissolving a titanium alkoxide, such as titanium tetraisopropoxide (TTIP) or titanium (IV) butoxide, in ethanol. chalcogen.romdpi.comresearchgate.net For instance, a typical sol-gel precursor solution can be made by mixing Ti(OBu)4 with ethanol, acetylacetone (B45752), acetic acid, and water. nih.gov In mist CVD, a precursor solution of TTIP dissolved in ethanol is atomized and transported to a heated substrate. mdpi.com The concentration of the titanium precursor in the ethanol solution is a key variable. For example, pure anatase phase TiO2 films have been successfully deposited using a mist CVD method where TTIP was dissolved in ethanol at concentrations ranging from 0.05 mol/L to 0.40 mol/L. semanticscholar.org

The solvent itself plays a role in the deposition chemistry. Using ethanol as the solvent in AACVD processes with a TTIP precursor generally leads to the formation of the anatase crystalline phase of TiO2. researchgate.net This is in contrast to using methanol, which can promote the formation of the rutile phase. researchgate.net The stability of the precursor solution, essential for reproducible depositions, is also influenced by the solvent. Butanol, for example, is less likely to absorb atmospheric water vapor compared to ethanol, offering better control over water concentration in the sol. acs.org However, ethanol remains a widely used solvent due to its ability to produce films with high photocatalytic activity. researchgate.net

Precursor Design for Tailored Film Properties and Growth Kinetics

The design of the precursor solution, including the choice of solvent and the concentration of the titanium species, is a critical strategy for controlling the properties of the deposited thin films. The physical properties of the solvent, such as boiling point, viscosity, and dielectric constant, influence the resulting nanoparticle size, morphology, and crystalline structure of the TiO2 film. researchgate.net

In mist CVD, the ratio of the titanium precursor to ethanol in the solution directly affects the growth and crystallinity of the film. Research has shown that a lower ratio of TTIP to ethanol (e.g., at a TTIP concentration of 0.05 mol/L) enhances the preferred growth of TiO2 in the (101) direction, resulting in better crystallinity. semanticscholar.org This is attributed to the preferential absorption of ethanol molecules on certain crystal faces, which suppresses growth in those directions and promotes it elsewhere. semanticscholar.org The composition of the precursor solution also impacts film thickness and phase. In solvothermal epitaxy, increasing the fraction of water in a precursor solution containing ethanol and acetylacetone was found to decrease film thickness. acs.org

For Atomic Layer Deposition (ALD), while precursors are typically delivered neat, liquid-injection ALD utilizes precursor solutions where the solvent choice is critical. atomiclayerdeposition.com ALD of TiO2 has been extensively studied with various precursors, including titanium alkoxides like TTIP. acs.orgresearchgate.netaalto.fi The deposition temperature is a key parameter, with amorphous films forming at lower temperatures and crystalline anatase at higher temperatures. acs.orgdovepress.com Trapping of precursor ligands or their byproducts (like isopropanol from TTIP) can occur at low deposition temperatures, which can affect film properties. acs.org The design of heteroleptic precursors, which have different types of ligands, is an advanced strategy to improve thermal stability and volatility, providing better control over film growth. scielo.org.mx

Titanium-Mediated Organic Synthesis (where ethanol is involved as a reactant or solvent)

Titanium reagents and catalysts play a significant role in various organic transformations. Ethanol can be directly involved as a reactant, as seen in transesterification to form titanium ethoxide, or it can serve as a solvent, influencing reaction outcomes.

Reactions Involving Allyl Transfer from Alcohols Mediated by Titanium Amides

A novel method for the synthesis of secondary allylic amines involves a titanium-mediated transfer of an allyl group from an alcohol to a primary amine. nih.gov This transformation is facilitated by tetrakis(dimethylamino)titanium(IV), Ti(NMe2)4. acs.org The reaction proceeds by adding an allyl alcohol to Ti(NMe2)4, followed by the addition of a primary amine. acs.orgacs.org

The proposed mechanism suggests the in situ formation of a titanium imido alkoxide intermediate. acs.org Subsequently, the allyl group is transferred from the oxygen atom to the nitrogen atom. nih.gov A key feature of this reaction is that the allyl transfer occurs with selective allylic transposition (an SN2′ type reaction). nih.govacs.org This regioselectivity has led to the postulation of a [2+2]/retro-[2+2] cycloaddition mechanism, rather than a researchgate.netresearchgate.net-sigmatropic rearrangement. nih.govacs.org This mechanistic hypothesis is supported by the observation that placing a methyl group at the 2-position of the allyl alcohol inhibits the rearrangement. acs.org Computational studies have further supported the involvement of titanium imido intermediates and closed transition states that lead to the exclusive S_N_2′ products. rsc.org

While this reaction has been demonstrated primarily with allyl alcohols, the underlying principle involves the activation of an alcohol by a titanium amide to facilitate group transfer.

Knoevenagel Condensation Catalyzed by Titanium Ethoxide

Titanium(IV) ethoxide, Ti(OEt)4, has been established as a novel and highly efficient catalyst for the Knoevenagel condensation. researchgate.netingentaconnect.com This reaction typically involves the condensation of an aldehyde with an active methylene (B1212753) compound, such as diethyl malonate or ethyl cyanoacetate, to produce substituted olefins. ingentaconnect.combenthamdirect.com

A significant advantage of this methodology is its effectiveness under solvent-free conditions, where titanium ethoxide can act as both the reagent and the solvent. researchgate.netbenthamdirect.com This approach is suitable for a wide variety of substrates, including aromatic, aliphatic, and heteroaromatic aldehydes, as well as those containing both electron-donating and electron-withdrawing groups. ingentaconnect.combenthamdirect.com The reactions proceed to give the corresponding α,β-unsaturated products in high to excellent yields. researchgate.net

The efficiency of the condensation can be further enhanced through the use of microwave irradiation, which leads to improved reaction rates and higher yields, maintaining clean reaction profiles. researchgate.netingentaconnect.com The development of this titanium ethoxide-catalyzed method offers a useful and attractive approach for preparing a broad range of substituted olefins due to its high conversions, cleaner profiles, and shorter reaction times under solvent-free conditions. benthamdirect.com

Table 1: Titanium Ethoxide Catalyzed Knoevenagel Condensation of Aldehydes with Active Methylene Compounds

This table presents a selection of results for the Knoevenagel condensation using titanium ethoxide as a catalyst under conventional heating and microwave irradiation, demonstrating the scope and efficiency of the reaction.

AldehydeActive Methylene CompoundMethodTimeYield (%)Reference
BenzaldehydeDiethyl MalonateConventional (60°C)2 h70 ingentaconnect.com
BenzaldehydeDiethyl MalonateMicrowave3 min94 researchgate.netingentaconnect.com
4-ChlorobenzaldehydeDiethyl MalonateMicrowave3 min95 researchgate.netingentaconnect.com
4-NitrobenzaldehydeDiethyl MalonateMicrowave2 min96 researchgate.netingentaconnect.com
4-MethoxybenzaldehydeDiethyl MalonateMicrowave4 min92 researchgate.netingentaconnect.com
CinnamaldehydeDiethyl MalonateMicrowave5 min88 researchgate.netingentaconnect.com
BenzaldehydeEthyl CyanoacetateMicrowave2 min96 researchgate.netingentaconnect.com
4-ChlorobenzaldehydeEthyl CyanoacetateMicrowave2 min97 researchgate.netingentaconnect.com
4-NitrobenzaldehydeEthyl CyanoacetateMicrowave1 min98 researchgate.netingentaconnect.com
FurfuralEthyl CyanoacetateMicrowave4 min90 researchgate.netingentaconnect.com

Structural Characterization and Spectroscopic Analysis of Titanium Ethanol Systems

Advanced Spectroscopic Techniques for Molecular and Electronic Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure of titanium-ethanol systems in the solution phase. While titanium itself has NMR-active isotopes (⁴⁷Ti and ⁴⁹Ti), their low sensitivity and the tendency for signals to broaden significantly with increasing molecular size limit their direct application to small, symmetric complexes. huji.ac.il Consequently, proton (¹H) NMR is the most common method for routine characterization and purity assessment of compounds like titanium(IV) ethoxide. wikipedia.org

The ¹H NMR spectrum of titanium(IV) ethoxide is characteristically simple, reflecting the fluxional behavior of the ethoxide ligands in solution at room temperature. The spectrum typically shows a quartet for the methylene (B1212753) protons (CH₂) and a triplet for the methyl protons (CH₃), consistent with a rapidly equilibrating mixture of bridging and terminal ethoxide groups. wikipedia.org This simplicity, however, belies the complex oligomeric nature of the compound in solution, which is thought to be primarily tetrameric, similar to its solid-state structure. northwestern.edu

NMR is also instrumental in studying the stability and structure of more complex species, such as titanium oxo-alkoxide phosphonate clusters. For instance, ³¹P NMR studies on dissolved single crystals have shown that some complex cluster structures are retained in solution, while others dissociate into different forms. rsc.org Furthermore, NMR techniques are applied to investigate the speciation of titanium(IV) in various media, providing insights into the formation of different hydrolyzed and polynuclear species that are precursors to condensed titanium dioxide. nih.govrsc.org In ethanol-water solutions, ¹H NMR can reveal changes in proton exchange dynamics at different ethanol (B145695) concentrations, which is related to the underlying hydrogen-bonding network. nih.gov

Table 1: Representative ¹H NMR Spectral Data for Titanium(IV) Ethoxide
AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
-OCH₂-4.36Quartet~7.0 wikipedia.org
-CH₃1.27Triplet~7.0 wikipedia.org

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed "fingerprint" of titanium-ethanol complexes by probing their molecular vibrations. These spectra are particularly useful for identifying the types of chemical bonds present and gaining insight into the coordination environment of the titanium centers.

The spectra of titanium ethoxide and related compounds are characterized by several key regions. The high-frequency region (2800-3000 cm⁻¹) contains the C-H stretching vibrations of the ethyl groups. researchgate.net The region between 850 and 1700 cm⁻¹ is rich with information, showing modes corresponding to C-C and C-O stretching, as well as CH₃ and CH₂ rocking and bending vibrations. researchgate.net

Of particular importance for structural analysis are the vibrations involving the titanium-oxygen framework, which typically appear in the lower frequency region of the spectrum (below 1000 cm⁻¹). The stretching vibrations of the Ti-O bonds (ν(Ti-O)) and the Ti-O-Ti bridges in oligomeric structures give rise to characteristic bands. researchgate.net For example, bands in the 500-700 cm⁻¹ range are often attributed to Ti-O-Ti stretching vibrations, while bands around 900-1100 cm⁻¹ can be associated with C-O stretching in ethoxy groups bonded to titanium. researchgate.netresearchgate.netbanglajol.info The precise positions of these bands can help distinguish between terminal and bridging alkoxide ligands, as their bonding environments are different.

Table 2: Characteristic Vibrational Frequencies for Titanium-Ethoxide Systems
Frequency Range (cm⁻¹)AssignmentSpectroscopic TechniqueReference
2800-3000C-H stretchingIR, Raman researchgate.net
~1361CH₃ deformationRaman researchgate.net
~1090-1133C-O stretching, CH₃ rockingRaman researchgate.net
~900Bridging ethoxy speciesRaman researchgate.net
~500-700Ti-O-Ti stretchingIR, Raman researchgate.netbanglajol.info
~525Ti-O stretchingRaman researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For titanium(IV) complexes like titanium ethoxide, which have a d⁰ electronic configuration, d-d transitions are not possible. The observed absorptions are therefore typically ligand-to-metal charge-transfer (LMCT) bands, which occur in the UV region of the spectrum. researchgate.netresearchgate.net

Table 3: UV-Vis Absorption Data for Titanium-Based Systems
SystemAbsorption Region (nm)Transition TypeReference
TiO₂ derived from ethanol solution200-400Charge Transfer researchgate.net
Mg²⁺-doped TiO₂ from water/ethanol< 400Charge Transfer researchgate.net
Polyoxotitanate ClustersVaries (UV region)Charge Transfer (Band Gap) buffalo.edu

Mass spectrometry (MS) is a critical technique for determining the molecular weight of titanium-ethanol complexes and for analyzing their oligomeric nature. Given that titanium alkoxides tend to form clusters, MS helps to identify the nuclearity (the number of titanium atoms) of the dominant species in both solution and the gas phase.

Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are well-suited for analyzing species directly from solution. ESI-MS has been used to investigate the formation of titanium clusters during the initial stages of sol-gel processes, showing that the number of titanium atoms in the clusters can vary depending on the specific alkoxide precursor used. aau.dk For example, clusters formed from titanium tetraethoxide were found to be smaller than those formed from bulkier alkoxides under similar conditions. aau.dk

Desorption Chemical Ionization Mass Spectrometry (DCI-MS) has been employed to study titanium alkoxide complexes in the gas phase. nih.gov Such studies have provided evidence that even simple alkoxides like titanium isopropoxide are principally dimeric in the gas phase, suggesting a higher nuclearity than their monomeric formula implies. nih.gov For more complex systems, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS has proven useful for characterizing the size distribution of ultrasmall TiO₂ nanoclusters derived from these precursors. nih.govacs.org

Table 4: Mass Spectrometry Analysis of Titanium Alkoxide Clusters
TechniqueSystem StudiedKey FindingReference
ESI-MSTitanium tetraethoxide sol-gel processIdentified various small titanium clusters during nucleation and growth. aau.dk
DCI-MSTitanium alkoxide complexesRevealed dimeric and other oligomeric species in the gas phase. nih.gov
MALDI-TOF-MSTiO₂ nanoclustersCharacterized size distribution of ultrasmall nanoparticles. nih.govacs.org

X-ray Diffraction Studies for Solid-State Structure Determination

While spectroscopic methods provide invaluable data on solutions and powders, X-ray diffraction (XRD) on single crystals offers the most definitive and precise determination of the molecular structure in the solid state.

Single-crystal X-ray diffraction analysis has been fundamental in resolving the long-standing questions about the structure of titanium(IV) alkoxides. Early studies on solutions suggested a trimeric nature for some alkoxides, but the X-ray analysis of titanium(IV) ethoxide revealed it to be a tetramer in the solid state, with the formula [Ti(OC₂H₅)₄]₄ or Ti₄(OC₂H₅)₁₆. northwestern.edu

The tetrameric structure consists of a core of four titanium atoms and sixteen oxygen atoms (M₄O₁₆). wikipedia.org Within this cluster, the four titanium atoms are arranged to create two distinct coordination environments. The titanium centers are generally in a distorted octahedral geometry. wikipedia.org The ethoxide ligands serve different roles: some are terminal (bonded to a single titanium atom), while others act as bridging ligands, connecting two or even three titanium atoms. wikipedia.org This complex, centrosymmetric structure explains the compound's physical properties and reactivity, such as its ready hydrolysis. The detailed bond lengths and angles obtained from crystallography provide benchmark data for computational models and help interpret the data from other spectroscopic techniques.

Table 5: Crystallographic Insights into Titanium(IV) Ethoxide
ParameterDescriptionReference
Molecular FormulaTi₄(OC₂H₅)₁₆ wikipedia.org
StateSolid northwestern.edu
Overall StructureTetrameric cluster wikipedia.orgnorthwestern.edu
Titanium CoordinationOctahedral wikipedia.org
Ligand TypesTerminal, doubly-bridging, and triply-bridging ethoxides wikipedia.org

Powder X-ray Diffraction (XRD) for Crystallinity and Phase Identification of Titanium-Derived Materials

Powder X-ray Diffraction (XRD) is a fundamental technique for investigating the crystallographic structure of materials derived from titanium-ethanol systems. It is instrumental in identifying the crystalline phases, determining the degree of crystallinity, and estimating the crystallite size of synthesized powders and thin films.

In the sol-gel synthesis of titanium dioxide (TiO₂), ethanol is commonly used as a solvent, and its concentration can significantly influence the final product's characteristics. Research on sol-gel dip-coated TiO₂ thin films demonstrated that the presence and concentration of ethanol affect phase formation. utem.edu.my For instance, a film prepared without any solvent exhibited a mixture of anatase, brookite, and rutile phases. utem.edu.my Conversely, when ethanol was used as the solvent at concentrations of 3 M and 5 M, the phase composition was altered, and the resulting crystallite size was approximately 17.29 nm. utem.edu.my

The anatase phase is a commonly observed crystalline form in TiO₂ materials synthesized via alcohol-based methods. XRD analysis of TiO₂ films prepared by spray pyrolysis from a solution containing ethanol confirmed the presence of the anatase phase with a crystallite size of 8.3 nm. researchgate.net Similarly, TiO₂ nanoparticles synthesized through sol-gel methods, which often employ alcohol precursors or solvents, have been shown to be composed mainly of the anatase phase with a preferential orientation along the scienceopen.com direction. distantreader.org The identification of these phases is achieved by comparing the experimental diffraction patterns with standard data from the Joint Committee on Powder Diffraction Standards (JCPDS), such as card no. 21-1272 for the anatase phase. anl.gov

The versatility of ethanol is also evident in its use as a pressure-transmitting medium in high-pressure XRD studies, which investigate the structural stability and phase transitions of metallic titanium under compression.

The table below summarizes key findings from XRD analyses of titanium-based materials synthesized in the presence of ethanol.

Material/MethodEthanol ConcentrationCrystalline Phases IdentifiedCrystallite Size (nm)Key 2θ Peaks (°) amazonaws.com
TiO₂ Thin Film (Sol-Gel) utem.edu.my0 M (No Solvent)Anatase, Brookite, Rutile--
TiO₂ Thin Film (Sol-Gel) utem.edu.my3 M and 5 MAltered phase composition~17.29Anatase: 25.3, 37.8, 48.0
TiO₂ Film (Spray Pyrolysis) researchgate.netNot specifiedAnatase8.3Rutile: 27.4, 36.1, 54.3
TiO₂ Nanoparticles (Sol-Gel) researchgate.netNot specifiedAnatase2 - 10-

Electron Microscopy for Morphological and Nanostructural Characterization

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) of Titanium Oxide Nanostructures and Films

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the surface morphology, particle size, and nanostructural details of titanium oxide materials.

SEM analysis reveals the influence of ethanol on the surface topography of TiO₂ films. In sol-gel preparations, the concentration of ethanol in the precursor solution can induce stress in the resulting films during drying and annealing, leading to surface cracking. utem.edu.my Studies have shown that at higher ethanol concentrations (e.g., 5 M), these cracks can become severe, causing delamination of the film from the substrate. utem.edu.my The choice of solvent, including ethanol, also affects the grain size and porosity of films prepared by spray pyrolysis deposition. researchgate.net

TEM provides higher resolution imaging, offering detailed information about the size, shape, and internal structure of nanoparticles. Mesoporous TiO₂ nanoparticles synthesized via solvothermal methods, which are used for ethanol sensing, show an irregular shape with an average size ranging from 20-70 nm when observed under high-resolution TEM (HRTEM). anl.gov TEM analysis also confirmed the mesoporous structure, which provides a large surface area crucial for gas sensing applications. anl.gov In other syntheses, ethanol has been used to promote the chemical reduction of ions, resulting in the formation of spherical TiO₂ nanoparticles. acs.org

Furthermore, TEM is critical for observing the crystallinity of nanostructures. For films prepared from a titanium isopropoxide-based sol in an ethanol/methanol (B129727) solvent system, TEM analysis showed that the as-deposited structures were amorphous. mdpi.com After annealing at 500°C, HRTEM images confirmed a transition to a crystalline state, identifying the anatase phase of TiO₂. mdpi.com

The table below summarizes morphological features of titanium oxide materials prepared using ethanol, as characterized by SEM and TEM.

Material/MethodMicroscopy TechniqueObserved MorphologyParticle/Feature Size
TiO₂ Thin Film (Sol-Gel) utem.edu.mySEMCracked surface, delamination at high ethanol concentration-
Mesoporous TiO₂ NPs (Solvothermal) anl.govSEM, TEM, HRTEMMesoporous structure, irregular particle shape20 - 70 nm
Ag NPs on TiO₂ Film (Photodeposition) acs.orgSEMSpherical nanoparticles38.1 nm (in ethanol medium)
Patterned TiO₂ Film (Sol-Gel) mdpi.comTEM, HRTEMAmorphous as-prepared, crystalline anatase after annealing-

Surface Science Techniques for Interfacial Analysis

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) for Film Composition and Oxidation States

Surface-sensitive techniques such as X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) provide detailed information about the elemental composition, chemical states, and local atomic environment at the surface of titanium-based materials.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful tool for analyzing the chemical interactions at the ethanol-titania interface. Studies on the adsorption of ethanol on a rutile TiO₂(110) single-crystal surface using ambient pressure XPS (AP-XPS) have revealed that both molecular and dissociative adsorption occurs at room temperature. acs.orgxpsfitting.com This means that ethanol can exist on the surface as intact molecules or as ethoxy species formed by the loss of a proton from the hydroxyl group. acs.org

Analysis of the core level spectra provides definitive evidence for these surface species. The O 1s spectrum shows three distinct components: one from the TiO₂ substrate (at ~530.6 eV), one assigned to the ethoxy species (at ~531.7 eV), and one from molecularly adsorbed ethanol (at ~533.1 eV). acs.org The Ti 2p spectrum indicates the presence of both Ti⁴⁺ (at ~459.0 eV) and reduced Ti³⁺ (at ~457.4 eV) states, suggesting that the adsorption process can involve charge transfer with the substrate. acs.org

The table below presents the binding energies (BE) of different species identified during ethanol adsorption on a rutile TiO₂(110) surface, along with reference values for various titanium oxidation states.

SpectrumSpeciesBinding Energy (eV)Reference
Ti 2p₃/₂ Ti⁰ (metal)453.7 kent.ac.uk
Ti²⁺ (TiO)455.4 kent.ac.uk
Ti³⁺ (Ti₂O₃)457.2 - 457.4 acs.orgkent.ac.uk
Ti⁴⁺ (TiO₂)458.6 - 459.0 acs.orgkent.ac.uk
O 1s TiO₂ Lattice530.6 acs.org
Ethoxy (adsorbed)531.7 acs.org
Ethanol (adsorbed)533.1 acs.org
C 1s Methyl (CH₃)285.3 acs.org
Methylene (CH₂)286.7 acs.org

X-ray Absorption Spectroscopy (XAS)

XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is used to probe the local coordination and electronic structure of titanium atoms. This technique is element-specific and provides information on the oxidation state, coordination number, and bond distances, even in amorphous materials. acs.orgresearchgate.net

While specific XAS studies on the direct ethanol-titanium complex are not prevalent, the technique is highly relevant for characterizing the titanium oxide films and nanostructures often synthesized using ethanol-based sol-gel routes. For example, XAS analysis of non-stoichiometric TiO₂-x thin films revealed that as-deposited films are amorphous with a distorted local octahedral arrangement around the titanium atoms. acs.orgresearchgate.net EXAFS analysis determined the average Ti-O bond distance to be 1.95 Å with a coordination number of 5.2, which is lower than the value of 6 expected for perfectly crystalline TiO₂. acs.orgresearchgate.net The XANES region of the spectrum confirmed that the majority oxidation state was Ti⁴⁺, with a small fraction of Ti³⁺ also present. acs.orgresearchgate.net These findings are crucial for understanding the defect chemistry and atomic-scale structure that govern the material's properties.

The following table summarizes representative structural parameters obtained from XAS analysis of a TiO₂-x thin film.

ParameterValueTechnique
StructureAmorphous, distorted local octahedral arrangementXANES/EXAFS
Dominant Oxidation StateTi⁴⁺ (with minor Ti³⁺ content)XANES
Average Ti-O Bond Distance1.95 ÅEXAFS
Average Coordination Number5.2EXAFS

Theoretical and Computational Investigations of Ethanol Titanium Interactions

Density Functional Theory (DFT) Studies of Molecular Structure and Bonding

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to the ethanol-titanium system to understand its fundamental bonding characteristics and geometry.

DFT calculations have been instrumental in determining how ethanol (B145695) molecules arrange themselves on and bond to titanium surfaces, particularly on titanium dioxide (TiO₂). Studies consistently show that ethanol can adsorb onto the TiO₂ rutile (110) surface in two primary modes: molecular (intact ethanol) and dissociative (forming an ethoxide and a surface proton). researchgate.net

The preferred coordination site for both forms of adsorption is the five-fold coordinated titanium cation (Ti⁵⁺). researchgate.net The bonding mechanism involves a sigma (σ) type transfer of electron density from the 2p orbital of the ethanol's oxygen atom to the titanium center. researchgate.net This charge transfer from the adsorbate to the surface is a key feature of the electronic interaction. researchgate.net

Computational models have quantified the energetics of these adsorption modes. On a perfect, stoichiometric TiO₂ surface, the dissociative adsorption to form an ethoxide is generally found to be more energetically favorable than molecular adsorption. researchgate.net The presence of surface defects, such as oxygen vacancies, significantly enhances the adsorption energy and strongly favors the dissociative pathway. researchgate.net

Table 1: Calculated Adsorption Energies (E_ads) of Ethanol on Rutile TiO₂(110) Surface

Surface ConditionAdsorption ModeAdsorption Energy (eV)
StoichiometricMolecular0.76 researchgate.net
StoichiometricDissociative (Ethoxide)0.85 researchgate.net
O-Defected (at Ti³⁺ site)Molecular1.28 researchgate.net
O-Defected (at Ti³⁺ site)Dissociative (Ethoxide)2.27 researchgate.net
Data sourced from planewave DFT calculations. researchgate.net

The electronic structure analysis reveals that both adsorbed ethanol and the resulting ethoxide species can act as potential hole traps on their oxygen lone pairs, which has significant implications for photocatalytic processes. researchgate.net

Beyond the primary covalent-like bond formed between the oxygen and titanium atoms, non-covalent interactions (NCIs) play a crucial role in the stabilization and orientation of ethanol molecules. These interactions include hydrogen bonds, van der Waals forces, and steric repulsion. chemtools.org

Computational tools such as the Non-Covalent Interaction (NCI) index are designed to identify and visualize these weak interactions based on the electron density (ρ) and its derivatives. chemtools.orgnih.gov This method plots the reduced density gradient versus the electron density, where characteristic spikes in the low-density, low-gradient region signify non-covalent interactions. chemtools.org The sign of the second eigenvalue (λ₂) of the electron density Hessian matrix distinguishes between stabilizing interactions like hydrogen bonds (λ₂ < 0) and destabilizing steric clashes (λ₂ > 0). nih.gov

Computational Modeling of Reaction Mechanisms in Titanium-Ethanol Systems

Computational modeling is crucial for mapping the complex reaction pathways that occur in systems involving titanium precursors and ethanol, such as in the synthesis of polyesters or the formation of titanium dioxide materials.

The sol-gel process, which involves the hydrolysis and condensation of metal alkoxide precursors like titanium(IV) ethoxide (Ti(OEt)₄), is a cornerstone of advanced materials synthesis. DFT calculations have been used to investigate the mechanisms of these reactions. One related and critical reaction is the transesterification process involved in polyester (B1180765) polycondensation, where Ti(OEt)₄ is used as a catalyst.

DFT studies have modeled the reaction pathways for this process, identifying the transition states and calculating the associated activation energy barriers. mdpi.com In one proposed mechanism, the reaction proceeds through a cyclic four-center transition state where the oxygen atom of a titanium-centered ethoxylate attacks the carbonyl carbon of the reactant. mdpi.com For the Ti(OEt)₄ catalyst, the lowest calculated energy barrier for this transesterification was found to be 19.9 kcal/mol. mdpi.com

Distortion-interaction analysis, a computational tool used to deconstruct the activation energy, reveals that the catalytic efficiency is a balance between the energy required to distort the reactants into the transition-state geometry and the strength of the interaction between the catalyst and the reactant at that state. mdpi.com Such theoretical predictions provide a molecular-level understanding of how these precursors facilitate the formation of new chemical bonds, which is central to deposition and material formation processes.

Simulation of Spectroscopic Signatures for Structural Validation

To bridge the gap between theoretical models and experimental reality, computational methods are used to simulate spectroscopic signatures, which can then be compared with measured spectra for structural validation.

Experimental techniques like X-ray Photoelectron Spectroscopy (XPS) provide direct evidence of the chemical states of elements in the ethanol-titanium system. For ethanol adsorbed on a rutile TiO₂(110) surface, XPS measurements clearly distinguish between molecularly adsorbed ethanol and dissociatively formed ethoxy species through shifts in the O 1s and C 1s core level binding energies. acs.org For instance, the O 1s spectrum shows components assigned to the TiO₂ lattice (530.57 eV), surface ethoxy species (531.70 eV), and molecular ethanol (533.05 eV). acs.org The Ti 2p spectrum can also identify different oxidation states, such as Ti⁴⁺ and Ti³⁺. acs.org

The simulation of such spectra from first principles is a powerful validation tool. The standard theoretical approach involves calculating the electronic density of states (DOS) using DFT. ucl.ac.uk To generate a simulated XPS valence band spectrum, the partial DOS from each atomic orbital is weighted by its appropriate energy-dependent photoionization cross-section. ucl.ac.uk The resulting spectrum is then broadened using Gaussian and Lorentzian functions to account for instrumental and lifetime effects, allowing for a direct comparison with experimental data. ucl.ac.uk Similarly, vibrational spectra (Infrared and Raman) can be simulated from DFT calculations of vibrational frequencies and intensities, providing further structural validation. nih.govunimi.it Although a direct comparison of a simulated spectrum for the ethanol-titanium system was not found in the reviewed literature, these established computational methodologies are routinely used to confirm the structures predicted by theoretical models. ucl.ac.uknih.gov

Prediction of Stability and Reactivity Profiles of Titanium-Ethanol Precursors

Computational chemistry provides predictive insights into the stability and reactivity of titanium-ethanol precursors, which are essential for controlling their application in material synthesis and catalysis.

The stability of the ethanol-titanium interaction, particularly on surfaces, is quantified by the adsorption energy. As detailed in section 4.1.1, DFT calculations show that ethanol and its dissociated form, ethoxide, are stabilized on TiO₂ surfaces, with adsorption energies ranging from 0.76 eV to 2.27 eV depending on the surface condition and adsorption mode. researchgate.net

The reactivity of the system is often governed by the energy barriers of key reaction steps. For the initial dissociation of ethanol on a TiO₂ anatase surface, DFT calculations show that the most favorable pathway is the cleavage of the O-H bond to produce a surface ethoxide and a proton. tyut.edu.cn The catalytic activity for this dissociation step is highly sensitive to the surface structure of the anatase, with the calculated reactivity following the order: hydroxylated (001) > perfect (001) > defective (101) > perfect (101). tyut.edu.cn This demonstrates that the reactivity can be tuned by controlling the surface morphology and hydroxylation state of the titanium material. Furthermore, DFT studies on the role of Ti(OEt)₄ as a polycondensation catalyst have determined the activation energy for the rate-limiting step to be approximately 19.9 kcal/mol, providing a quantitative measure of its reactivity in polymerization reactions. mdpi.com

Mechanistic Studies of Catalysis Involving Titanium Ethanol Species

Role of Titanium Alkoxides as Catalysts in Organic Transformations

Titanium alkoxides, particularly titanium ethoxide, serve as versatile and efficient catalysts in a variety of organic transformations. Their utility stems from the strong Lewis acidity of the titanium center, which allows for the activation of various functional groups. nih.gov Chiral titanium catalysts, in particular, have been successfully employed in numerous stereoselective reactions. nih.gov The reactivity of these complexes can be fine-tuned by modifying the steric and electronic properties of the alkoxide or ancillary ligands, enabling a broad scope of catalytic applications. These applications range from polymerization reactions to the formation of crucial carbon-carbon and carbon-heteroatom bonds.

Titanium alkoxide derivatives are effective initiators for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone (ε-CL) and lactide (LA). mdpi.comacs.org The polymerization predominantly proceeds through a coordination-insertion mechanism. acs.orgresearchgate.net This mechanism involves several key steps:

Coordination: The carbonyl oxygen of the cyclic ester monomer coordinates to the Lewis acidic titanium center of the initiator.

Nucleophilic Attack: An alkoxide group (e.g., ethoxide) bonded to the titanium attacks the activated carbonyl carbon of the monomer.

Ring-Opening and Insertion: This attack leads to the cleavage of the acyl-oxygen bond of the ester, opening the ring and inserting the monomer into the titanium-alkoxide bond. This process forms a new, longer titanium alkoxide species.

Chain Propagation: The newly formed alkoxide can then coordinate with and ring-open another monomer molecule, propagating the polymer chain. acs.org

The structure of the ligands attached to the titanium center significantly influences the polymerization activity and the properties of the resulting polymer. acs.org For instance, studies comparing titanium n-propoxide and titanium phenoxide for the ROP of ε-caprolactone found that the n-propoxide initiator led to faster reaction kinetics. researchgate.net Similarly, niobium and tantalum ethoxide complexes supported by phenoxyimine ligands have been investigated for ROP, showing that ligand modification can enhance polymerization control compared to the parent homoleptic alkoxides. nih.govacs.org

Catalyst SystemMonomerConditionsConversionPolymer Mn (g/mol)Dispersity (Đ)
Niobium and Tantalum Ethoxides with Phenoxyimine Ligandsε-caprolactone (CL)140 °C, neat>90% in 1-3 h2500 - 35001.19 - 2.10
Niobium and Tantalum Ethoxides with Phenoxyimine Ligandsrac-lactide (LA)130 °C, neat>90% in 4-7 h-1.41 - 1.86
Ti(O-n-Pr)4ε-caprolactone (CL)100 °C, bulk, M/I=300~100%~25000~1.5
Ti(OPh)4ε-caprolactone (CL)100 °C, bulk, M/I=300~100%~40000~2.0

Titanium(IV) ethoxide is an efficient catalyst for Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction between aldehydes and active methylene (B1212753) compounds. researchgate.net The catalytic pathway leverages the Lewis acidity of the titanium center. The mechanism generally involves:

Activation of the Carbonyl Group: The titanium ethoxide coordinates to the aldehyde's carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Enolate Formation: The titanium catalyst can also facilitate the deprotonation of the active methylene compound, promoting the formation of an enolate.

Nucleophilic Addition: The enolate then acts as a nucleophile, attacking the activated carbonyl carbon of the aldehyde. acs.orgacs.org

Dehydration: The resulting aldol-type intermediate undergoes dehydration, often facilitated by the reaction conditions, to yield the final α,β-unsaturated product. organic-chemistry.org

This method is effective for a wide range of aromatic, aliphatic, and heterocyclic aldehydes. researchgate.net Studies using TiCl₄ with a base like pyridine (B92270) or triethylamine (B128534) have shown that the reaction proceeds through sequential Knoevenagel condensation followed by cyclization to form indene (B144670) derivatives. acs.orgnih.gov The titanium catalyst promotes both the initial C-C bond formation and the subsequent intramolecular cyclization steps. acs.org

AldehydeActive Methylene CompoundCatalyst SystemKey Product Type
Aromatic/Aliphatic AldehydesDiethyl MalonateTitanium(IV) EthoxideSubstituted Olefins
Aromatic/Aliphatic AldehydesEthyl CyanoacetateTitanium(IV) EthoxideSubstituted Olefins
2-(1-phenylvinyl)benzaldehydeMethyl MalonateTiCl4-PyridineIndene Derivatives
3-Chloro-1H-indole-2-carbaldehydeEthyl CyanoacetateAg@TiO2Indole-based Olefins

Titanium alkoxide complexes are effective catalysts for the synthesis of cyclic carbonates from the coupling of carbon dioxide (CO₂) and epoxides. sci-hub.se This transformation is a valuable method for CO₂ fixation. sci-hub.se The general mechanism requires a binary catalyst system, typically consisting of the Lewis acidic titanium complex and a nucleophilic co-catalyst, such as a quaternary ammonium (B1175870) halide (e.g., tetrabutylammonium (B224687) bromide). sci-hub.seresearchgate.net

The catalytic cycle is understood to proceed as follows:

Epoxide Ring-Opening: The nucleophile (e.g., bromide anion) attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a halo-alkoxide intermediate. The Lewis acidic titanium center coordinates to the epoxide's oxygen atom, facilitating this nucleophilic attack. mdpi.com

Carbon Dioxide Insertion: The resulting alkoxide species attacks a molecule of CO₂, leading to the formation of a metal-carbonate intermediate. acs.org

Ring-Closing and Catalyst Regeneration: An intramolecular cyclization occurs where the halide is eliminated, forming the cyclic carbonate product and regenerating the nucleophilic co-catalyst. The titanium complex is also regenerated to participate in the next catalytic cycle.

The activity of the catalyst system can be influenced by the structure of the ligands on the titanium center and the choice of co-catalyst. sci-hub.se Research has shown that low-valent Ti(III) species can also be highly selective catalysts for the copolymerization of CO₂ and epoxides, operating under mild conditions such as ambient pressure. nih.gov

Chiral titanium complexes, typically formed by coordinating titanium alkoxides like titanium isopropoxide with chiral ligands, are powerful tools for asymmetric synthesis. umich.edu These catalysts can mediate a variety of transformations with high stereoselectivity. nih.gov The chiral ligand creates a specific three-dimensional environment around the titanium active site, which directs the approach of the substrate(s) and controls the stereochemical outcome of the reaction.

Key examples of stereoselective transformations include:

Asymmetric Epoxidation: The Sharpless epoxidation is a classic example where a chiral titanium tartrate complex is used to epoxidize allylic alcohols with high enantioselectivity. nih.gov

Sulfide Oxidation: Chiral titanium complexes can mediate the asymmetric oxidation of sulfides to chiral sulfoxides with excellent enantiomeric excess (ee). umich.eduresearchgate.net

Carbon-Carbon Bond Formation: Chiral titanium(IV) enolates undergo highly stereoselective alkylation reactions, allowing for the controlled introduction of new stereocenters. nih.gov Similarly, chiral Schiff base titanium alkoxide complexes catalyze the enantioselective addition of nucleophiles like trimethylsilyl (B98337) cyanide to aldehydes. researchgate.net

Hydroamination: Titanium complexes with chiral amino alcohol ligands have been developed as precatalysts for the intramolecular hydroamination of aminoallenes, producing chiral nitrogen-containing heterocycles. researchgate.net

The effectiveness of these catalysts is often dependent on the structure of the chiral ligand, the solvent, and the reaction temperature. umich.edu

TransformationChiral Ligand TypeCatalyst PrecursorResult
Oxidation of Sulfides(R)-BINOL derivativesTi(OiPr)4High enantioselectivity (up to 96% ee)
Alkylation of N-acyl oxazolidinonesChiral N-acyl oxazolidinone-Excellent diastereoselectivity (dr ≥97:3)
Silylcyanation of AldehydesChiral Schiff BasesTi(OiPr)4High optical yield (up to 96% ee)
Intramolecular HydroaminationChiral Amino AlcoholsTitanium DimethylamideEnantiomeric excesses up to 24%

Photocatalytic Research with Ethanol-Derived Titanium Materials

The photocatalytic process on TiO₂ surfaces involving ethanol (B145695) is initiated by the absorption of a photon, creating an electron (e⁻) in the conduction band and a hole (h⁺) in the valence band. nacatsoc.org Efficient charge separation is critical for effective photocatalysis. semanticscholar.org

The subsequent redox reactions proceed via the following mechanistic steps:

Hole Trapping and Oxidation: The photogenerated hole (h⁺) is a powerful oxidant. It can be trapped at the TiO₂ surface and react with an adsorbed ethanol molecule. This process typically involves the abstraction of a hydrogen atom from the α-carbon, leading to the formation of a hydroxyethyl (B10761427) radical (•CH(OH)CH₃). This step is crucial as it prevents the hole from recombining with an electron. rsc.org

Electron Trapping and Reduction: The photogenerated electron (e⁻) in the conduction band is a reductant. In the context of hydrogen production, the electron reduces protons (H⁺) from water or ethanol to form hydrogen gas (H₂). mdpi.com

Radical Reactions and Product Formation: The hydroxyethyl radical is a key intermediate. It can undergo further oxidation by another hole or a surface-generated radical (like •OH) to form acetaldehyde (B116499) (CH₃CHO). researchgate.net Acetaldehyde can be the final product or can be further oxidized to acetic acid and eventually mineralized to CO₂ and water. nacatsoc.orgbohrium.com Alternatively, two hydroxyethyl radicals can couple to form 2,3-butanediol, a valuable chemical. The selectivity towards different products can be controlled by modulating the structure of the TiO₂ catalyst. rsc.org

The use of ethanol in the synthesis of TiO₂ materials, for example in supercritical NH₃/ethanol fluid treatments, can lead to N-doped TiO₂ with enhanced photocatalytic activity under visible light. acs.org The presence of defects and the specific crystalline phase (anatase or rutile) of TiO₂ also play a significant role in the reaction mechanism and product distribution. bohrium.comrsc.org

Influence of Ethanol-Derived Material Properties on Photocatalytic Efficiency

The efficiency of photocatalytic reactions involving ethanol is profoundly influenced by the physicochemical properties of the titanium-based materials used. These properties, including crystalline phase, surface area, and the presence of co-catalysts, dictate the reaction pathways and product selectivity, primarily between hydrogen production and complete oxidation to carbon dioxide.

Research into titania (TiO₂) nanoparticles has revealed that crystalline structure is a key determinant of photocatalytic activity. For instance, TiO₂ nanoparticles with a high anatase phase content (77.33–87.42%) have been investigated for the photodegradation of ethanol. nih.govbeilstein-journals.org The highest photocatalytic activity is often found in materials containing a mix of anatase and rutile phases, which is thought to enhance electron-hole separation. beilstein-journals.org In simulated solar light, these materials can drive different reactions. Some catalysts primarily facilitate the oxidation of ethanol to CO₂, a pathway desirable for depollution applications. nih.govbeilstein-journals.org Others promote the production of H₂ gas, a valuable clean fuel. nih.govbeilstein-journals.org

The method of synthesis for the titanium support material also plays a critical role. A comparative study of WO₃/TiO₂ catalysts for ethanol dehydration showed that a TiO₂ support prepared via a solvothermal method (TiO₂-SV) exhibited a larger surface area (85 m²/g) and pore volume (0.42 cm³/g) compared to one prepared by a sol-gel method (TiO₂-SG), which had a surface area of 73 m²/g and a pore volume of 0.13 cm³/g. scispace.com A larger surface area can enhance catalytic activity by providing more active sites for ethanol to adsorb. scispace.com

Furthermore, the deposition of noble metal nanoparticles like gold (Au) or silver (Ag) onto TiO₂ can significantly enhance photocatalytic efficiency. researchgate.netresearchgate.net These metal nanoparticles act as electron sinks, effectively suppressing the recombination of photogenerated electron-hole pairs in the TiO₂, which is a major limiting factor in photocatalytic processes. researchgate.netresearchgate.net In studies on H₂ production from ethanol-water mixtures, both Au/TiO₂ and Pt/TiO₂ photocatalysts displayed very high activities, with Au/TiO₂ samples affording slightly superior rates of H₂ production at most metal loadings. researchgate.net A 1 wt.% Au/TiO₂ photocatalyst yielded a hydrogen production rate of 34 mmol g⁻¹ h⁻¹, demonstrating the substantial impact of the material's composition on its photocatalytic performance. researchgate.net

Catalyst SystemKey Material PropertyPrimary Photocatalytic Product(s)Reported Efficiency/Yield
TiO₂ NanoparticlesHigh anatase phase content (77-87%)CO₂ or H₂ (series dependent)Significant CO₂ evolution in one series, H₂ detected in another. nih.govbeilstein-journals.org
WO₃/TiO₂-SVHigh surface area (85 m²/g)AcetaldehydeHighest yield of 48% at 350°C. scispace.com
1 wt.% Au/TiO₂Au nanoparticles as electron sinksHydrogen (H₂)34 mmol g⁻¹ h⁻¹. researchgate.net
2 wt.% Ag/TiO₂Ag nanoparticles as electron sinksHydrogen (H₂)3.7 mmol g⁻¹ h⁻¹. researchgate.net
2 wt.% Au/TiO₂Au nanoparticles suppressing e⁻-h⁺ recombinationHydrogen (H₂)32–34 mmol g⁻¹ h⁻¹. researchgate.net
1 wt.% Pt/TiO₂Pt nanoparticles suppressing e⁻-h⁺ recombinationHydrogen (H₂)32–34 mmol g⁻¹ h⁻¹. researchgate.net

Electrocatalytic Applications and Reaction Mechanisms

Titanium-containing materials have emerged as crucial components in the development of efficient electrocatalysts for the ethanol oxidation reaction (EOR), a key process in direct ethanol fuel cells (DEFCs). nih.govnih.gov The primary challenge in EOR is the slow reaction kinetics and the poisoning of catalyst surfaces by intermediate species like carbon monoxide (CO). nih.govmdpi.com Titanium-based materials, either as supports or as the primary catalyst, offer pathways to mitigate these issues.

One approach involves using titanium substrates for depositing other catalytic materials. For example, a composite thin film of cuprous oxide and copper (Cu₂O/Cu) electrodeposited on a titanium substrate has shown promising electrocatalytic activity for ethanol oxidation in an alkaline medium. worldscientific.com This demonstrates the utility of titanium as a stable and effective support material for creating novel, less expensive electrocatalysts. worldscientific.com

The main goal of EOR is the complete oxidation of ethanol to CO₂, a reaction that releases 12 electrons per molecule. mdpi.com However, the process is complex and often yields byproducts such as acetaldehyde and acetic acid. nih.gov Advanced electrocatalysts aim to break the C-C bond in ethanol more efficiently to maximize energy output and prevent catalyst poisoning. nih.gov Materials like titanium oxycarbide (TiOC) have been identified as effective, platinum-free electrocatalysts capable of oxidizing ethanol. nih.govacs.orgnih.gov

Titanium oxycarbide (TiOC) represents a significant advancement in the search for cost-effective EOR catalysts. tuwien.atfigshare.com Research has demonstrated that TiOC, on its own, can effectively catalyze the oxidation of ethanol to acetaldehyde without the need for expensive noble metals like platinum. nih.govacs.orgnih.gov This inherent catalytic activity is a milestone for DEFC research. nih.govtuwien.at

The catalytic mechanism of TiOC is attributed to its unique surface properties. It is suggested that the surface possesses both undercoordinated sites, which are active for the adsorption of ethanol molecules, and oxygenated sites that facilitate the activation of water. acs.orgnih.govtuwien.at This dual functionality is crucial for the oxidation process.

CatalystRole of Titanium SpeciesKey FindingsReaction Products
TiOCPrimary CatalystPlatinum-free electrocatalyst for EOR. nih.govacs.orgnih.govAcetaldehyde nih.govacs.orgnih.gov
Pt/TiOCCatalyst SupportEnhances CO tolerance via a bifunctional mechanism; activates water to form OH groups. nih.govacs.orgEnhanced CO₂ efficiency. nih.govacs.org
Cu₂O/Cu on TiSubstrateStable and effective support for the electrocatalyst film. worldscientific.comNot specified

Heterogeneous Catalysis with Titanium-Modified Supports in Ethanol-Related Reactions

Titanium-based materials are highly effective heterogeneous catalysts for the acid-catalyzed dehydration of ethanol, a significant reaction for producing valuable chemicals like ethylene (B1197577) and diethyl ether. dicp.ac.cnsemanticscholar.org The reaction pathway is temperature-dependent: the formation of diethyl ether is favored at lower temperatures (around 200-300°C), while higher temperatures (300-400°C) promote the endothermic reaction to produce ethylene. semanticscholar.org

The catalytic performance is strongly linked to the acidic properties of the titanium-containing catalyst. Modifying supports like gamma-alumina (γ-Al₂O₃) or zeolites with titania can significantly enhance their catalytic activity. For instance, TiO₂/γ-Al₂O₃ catalysts have demonstrated high ethanol conversion (99.96%) and ethylene selectivity (99.4%). dicp.ac.cn Similarly, coating 4A zeolite with TiO₂ improves the catalyst's effective Lewis acidity, leading to better performance in ethanol dehydration to ethylene. researchgate.net

The crystalline phase of the TiO₂ support is also a critical factor. In a study of tungsten-loaded TiO₂ catalysts (W/TiO₂), a support with a mix of anatase and rutile phases (P25) showed the highest ethanol conversion. semanticscholar.org This catalyst was versatile, producing a 24.1% yield of diethyl ether at 300°C and a 60.3% yield of ethylene at 400°C. semanticscholar.org The superior performance was attributed to a combination of factors, including higher surface area and better dispersion of acid sites. semanticscholar.org

Computational studies on (TiO₂)n nanoclusters have provided deeper mechanistic insights. These studies predict that the dehydration reaction, involving the transfer of a hydrogen atom from ethanol to an oxygen site on the cluster and subsequent C-O bond cleavage, is energetically favorable. acs.org The removal of the resulting ethylene molecule from the catalyst surface requires a relatively small amount of energy (2–7 kcal/mol), indicating an efficient catalytic cycle. acs.org

Catalyst SystemReaction Temperature (°C)Ethanol Conversion (%)Primary ProductSelectivity / Yield
TiO₂/γ-Al₂O₃460~100Ethylene99.4% Selectivity dicp.ac.cn
W/TiO₂-P25300Not specifiedDiethyl Ether24.1% Yield semanticscholar.org
W/TiO₂-P2540066.2Ethylene60.3% Yield semanticscholar.org
TiO₂/4A ZeoliteNot specifiedNot specifiedEthyleneEnhanced performance over 4A zeolite alone. researchgate.net

Advanced Materials Synthesis and Engineering Through Ethanol Titanium Precursors

Fabrication of Titanium Dioxide Nanoparticles and Nanostructures

The synthesis of titanium dioxide nanoparticles and nanostructures is a field of intense research due to their applications in photocatalysis, solar cells, and coatings. Wet-chemical methods, especially those employing ethanol (B145695) and titanium alkoxide precursors, provide a high degree of control over the material's properties at the nanoscale. acs.org

Titanium dioxide naturally exists in three primary crystalline forms: anatase, rutile, and brookite. ijmse.net The properties and performance of TiO2 are highly dependent on its crystal structure, making phase-selective synthesis a critical area of study. ijmse.net The use of ethanol-based systems with titanium precursors allows for precise control over the resulting crystal phase.

Several key parameters influence the final crystalline phase:

pH of the Solution: The acidity or basicity of the reaction medium is a dominant factor. Generally, higher pH (basic) conditions favor the formation of the anatase phase by promoting edge-sharing connections between TiO6 octahedra. acs.orgijmse.net Conversely, highly acidic environments tend to yield the rutile phase. ijmse.netnih.gov Brookite, the most challenging phase to synthesize in pure form, is typically formed under intermediate pH conditions. ijmse.net

Reaction Kinetics: The rate of the chemical reactions, including hydrolysis and condensation of the titanium precursor, plays a crucial role. Rapid reaction kinetics often lead to the formation of anatase, while slower, more controlled reactions at low pH can result in rutile. ijmse.net

Reactant Chemistry: The choice of acid or base used to adjust the pH can also direct the phase formation. For instance, hydrothermal treatment of amorphous titania in the presence of acetic acid has been shown to yield anatase nanoparticles, whereas using hydrochloric acid at different concentrations can produce phase-pure rutile or brookite. researchgate.net

Calcination Temperature: Post-synthesis heat treatment (calcination) is often employed to crystallize the as-synthesized amorphous TiO2. The temperature of this treatment is critical; for example, anatase can be converted to the more stable rutile phase at high temperatures. nih.gov However, high calcination temperatures can also lead to undesirable particle aggregation. chalcogen.ro

The ability to selectively synthesize a specific TiO2 polymorph or even a mixture of phases is crucial for optimizing photocatalytic activity. For instance, the well-known commercial photocatalyst P25 is a mixture of anatase and rutile, which exhibits enhanced performance due to synergistic effects between the two phases. nih.gov

The physical characteristics of TiO2 nanoparticles, such as their size, shape (morphology), and specific surface area, are critical determinants of their performance in various applications. acs.org Ethanol, as a solvent in sol-gel and hydrothermal synthesis methods, significantly influences these properties.

Key Synthesis Parameters and Their Effects:

ParameterEffect on Nanoparticle Properties
Solvent Properties The choice of alcohol solvent affects the hydrolysis and condensation rates of the titanium precursor. Solvents with higher boiling points and viscosity, and longer carbon chains can lead to smaller crystallite sizes. researchgate.net Ethanol is a commonly used solvent in these syntheses. researchgate.nete-tarjome.comscirp.org
Precursor Concentration The concentration of the titanium alkoxide in the ethanol solution impacts nucleation and growth rates, thereby influencing the final particle size.
Water-to-Alkoxide Ratio The amount of water used for hydrolysis directly affects the reaction kinetics. A higher water ratio generally leads to faster hydrolysis and the formation of larger particles.
pH Acidic conditions (pH < 3) slow down hydrolysis and condensation, resulting in smaller nanoparticles. Basic conditions (pH > 7) accelerate these reactions, leading to larger, more aggregated particles.
Temperature In hydrothermal or solvothermal methods, temperature is a critical parameter for controlling particle size and crystallinity. physchemres.org Higher temperatures generally promote crystal growth and can lead to larger particle sizes.
Reaction Time The duration of the synthesis process, particularly in hydrothermal methods, allows for the evolution of nanostructures. For example, longer reaction times can lead to the formation of more complex morphologies like flower-like nanostructures assembled from nanorods. mdpi.com

Morphological Control:

By carefully manipulating these parameters, a wide variety of TiO2 nanostructures can be fabricated. These include:

Nanoparticles: 0-dimensional structures with controlled size, often synthesized via sol-gel methods.

Nanorods and Nanotubes: 1-dimensional structures that can offer advantages in charge transport for applications like dye-sensitized solar cells. researchgate.net

Nanosheets and Flower-like Structures: More complex, hierarchical morphologies that can provide high surface areas. mdpi.com

The use of ethanol in these syntheses is advantageous due to its role as a solvent for the titanium precursor, its miscibility with water, and its influence on the reaction kinetics that ultimately determine the final properties of the TiO2 nanomaterials. researchgate.nete-tarjome.com

Deposition of Thin Films via MOCVD and ALD Utilizing Ethanol-Related Precursors

Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) are advanced techniques for depositing high-quality, uniform thin films with precise thickness control. Titanium alkoxides, including those derived from or used with ethanol, are valuable precursors for these processes due to their volatility and reactivity.

In both MOCVD and ALD, the titanium precursor is delivered in the vapor phase to a heated substrate where it reacts to form a TiO2 film.

MOCVD: In MOCVD, the precursor and an oxidant (like oxygen or water vapor) are simultaneously introduced into the reaction chamber. The film growth rate is dependent on factors such as substrate temperature, precursor flow rate, and pressure. This allows for relatively high deposition rates.

ALD: ALD is a self-limiting process based on sequential, alternating pulses of the titanium precursor and the oxidant. Each pulse is separated by a purge step with an inert gas. This cycle-by-cycle growth mechanism provides exceptional control over film thickness at the atomic level and ensures excellent conformality, meaning the film can uniformly coat complex, three-dimensional structures.

The growth kinetics in these processes are influenced by the thermal stability and reactivity of the titanium precursor. The use of ethanol as a co-reactant or as part of the precursor ligand can affect the surface reactions and, consequently, the growth rate and film properties.

The molecular structure of the titanium precursor has a direct impact on the resulting thin film's characteristics.

Composition: The choice of precursor determines the elemental composition of the film. While the goal is often pure TiO2, the organic ligands of the precursor can sometimes lead to carbon incorporation in the film, especially at lower deposition temperatures. The reactivity of the precursor with the co-reactant (e.g., water, ozone) is key to achieving pure films.

Crystallinity: The deposition temperature is a primary factor in determining the crystallinity of the as-deposited film. Lower temperatures often result in amorphous films, which may require a post-deposition annealing step to induce crystallization into the desired phase (anatase or rutile). The precursor's decomposition pathway can also influence the nucleation and growth of specific crystal phases. For instance, the presence of certain ligands might favor the formation of one polymorph over another at a given temperature.

The design and selection of ethanol-related titanium precursors are therefore critical for optimizing MOCVD and ALD processes to achieve TiO2 thin films with the desired thickness, conformality, composition, and crystal structure for applications in electronics, optics, and protective coatings.

Development of Hybrid Organic-Inorganic Materials

The reactivity of ethanol-titanium precursors, such as titanium alkoxides, makes them ideal building blocks for creating hybrid organic-inorganic materials. These materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic components (e.g., thermal stability, mechanical strength) at the molecular level.

The synthesis of these hybrids often involves the sol-gel process, where the titanium precursor undergoes hydrolysis and condensation reactions in the presence of an organic component. Ethanol is frequently used as a solvent in this process to ensure the miscibility of the organic and inorganic precursors.

By carefully controlling the reaction conditions, it is possible to create a covalently linked network between the titanium-oxygen backbone and the organic polymer chains. This results in a true nanocomposite material with enhanced properties compared to simple physical mixtures. For example, incorporating TiO2 nanoparticles into a polymer matrix can significantly improve the mechanical properties and wear resistance of the composite material.

The ability to tailor the interface between the organic and inorganic phases is key to optimizing the performance of these hybrid materials. The use of ethanol-based titanium precursors provides a versatile platform for synthesizing a wide range of functional hybrid materials for applications such as scratch-resistant coatings, advanced membranes, and novel optical devices.

Integration of Organic Modifiers in Sol-Gel Processes with Ethanol

The sol-gel process, a versatile method for creating solid materials from small molecules, relies on the controlled hydrolysis and condensation of precursors, typically metal alkoxides. researchgate.net In titanium-based systems using precursors like titanium tetraisopropoxide (TTIP) or tetrabutyl titanate (TBOT) in an ethanol solvent, the high reactivity of the titanium alkoxide with water can lead to rapid, uncontrolled precipitation of titanium dioxide, hindering the formation of homogeneous gels and ordered materials. srce.hryoutube.com

To manage these rapid reactions, organic modifiers are integrated into the ethanol-based solution. These modifiers, often chelating agents, form stable complexes with the titanium precursor. srce.hr A chelating agent, such as acetylacetone (B45752) (AcAc), acetic acid, or ethyl acetoacetate, has a functional group that reacts with the metal alkoxide. researchgate.net This reaction replaces one or more of the reactive alkoxy groups on the titanium atom, creating a new, more stable precursor complex. srce.hrnih.gov This modification reduces the precursor's reactivity towards water, slows down the rates of hydrolysis and condensation, and prevents premature precipitation. srce.hrnih.gov The use of ethanol as a solvent is critical in this process, as it dissolves both the titanium alkoxide and the organic modifier, creating the homogeneous solution necessary for the chelation reaction to occur effectively.

The choice of modifier and its molar ratio relative to the titanium precursor directly influences the characteristics of the final material. By carefully selecting the chelating agent, researchers can tailor the particle size, shape, and agglomeration state of the resulting titania powders or films. srce.hr For instance, increasing the ratio of acetic acid or ethyl acetoacetate to TBOT has been shown to significantly decrease particle agglomeration. nih.gov This level of control is essential for applications ranging from photocatalytic coatings to dielectric layers.

Organic ModifierTitanium PrecursorTypical SolventEffect on Sol-Gel ProcessReference
Acetylacetone (AcAc) Titanium AlkoxideEthanol/Isopropanol (B130326)Forms a stable chelate, slowing hydrolysis and condensation, resulting in a yellow solution. researchgate.net
Acetic Acid Tetrabutyl Orthotitanate (TBOT)Not SpecifiedReduces particle agglomeration and precipitation as the modifier/precursor ratio increases. nih.gov
Ethyl Acetoacetate (EAcAc) Tetrabutyl Orthotitanate (TBOT)Not SpecifiedHinders hydrolysis and condensation through ligand coordination, improving sol stability. nih.gov
Diethanolamine (DEA) Titanium Tetraisopropoxide (TTIP)IsopropanolActs as a strong stabilizer for the alkoxide solution. researchgate.net

Molecular Layer Deposition of "Titanicone" Hybrid Films Using Ethanol-Related Organic Precursors

Molecular Layer Deposition (MLD) is an advanced thin-film deposition technique that builds materials layer-by-layer through sequential, self-limiting surface reactions. wikipedia.org This method has been successfully employed to create hybrid organic-inorganic films known as "titanicones". researchgate.net These films are constructed using a titanium-containing inorganic precursor and a bifunctional organic precursor, often a polyol related to ethanol, such as ethylene (B1197577) glycol (a diol) or glycerol (a triol). rsc.orgbeilstein-journals.org

The MLD process for titanicone involves pulsing the titanium precursor (e.g., titanium tetrachloride, TiCl₄, or tetrakis-dimethylamino-titanium, TDMAT) into a reaction chamber, where it reacts with the substrate surface. rsc.orgbeilstein-journals.orgacs.org After purging the excess precursor, the organic molecule (e.g., glycerol) is introduced, reacting with the new surface layer created by the titanium precursor. rsc.org This two-step cycle is repeated to build the film with atomic-level precision.

The choice of precursors is critical to the successful growth of the film. Research has shown that while ethylene glycol can initiate film growth with TDMAT, the process often terminates after a few cycles. rsc.org This is likely because both hydroxyl groups of the ethylene glycol molecule react with the surface, leaving no active sites for the next cycle. rsc.org In contrast, glycerol, having a third hydroxyl group, allows for sustained, steady-state growth even if a double reaction occurs. wikipedia.orgrsc.org The resulting titanicone films have a hybrid composition, with one study reporting a carbon atomic concentration of about 20%. rsc.org These films can be pyrolyzed to create conductive TiO₂/carbon composites, which have potential applications as electrodes in lithium-ion batteries. acs.org

Titanium PrecursorOrganic PrecursorTemperature Range (°C)Growth Rate (Å/cycle)Key FindingReference
TDMAT Ethylene Glycol (EG)80 - 160N/A (growth terminates)Film growth stops after 5-10 cycles, likely due to double reaction of both hydroxyl groups. rsc.org
TDMAT Glycerol (GL)80 - 1600.2 - 0.9Steady-state growth is achieved due to the presence of a third hydroxyl group. rsc.org
TiCl₄ Glycerol (GL)Not SpecifiedN/ACan be pyrolyzed to form conducting TiO₂/carbon composite films. acs.org
TiCl₄ Fumaric Acid (FC)180 - 3000.49 - 1.10Growth rate decreases with increasing temperature due to desorption of molecules. beilstein-journals.org

Synthesis of Zeolites and Mesoporous Materials with Incorporated Titanium

The incorporation of titanium into the framework of zeolites and other mesoporous materials creates highly effective catalysts for a variety of chemical transformations, particularly selective oxidation reactions. researchgate.net Zeolites are crystalline aluminosilicates with a highly ordered pore structure. When titanium atoms are substituted for silicon atoms within this framework, as in the case of Titanium Silicalite-1 (TS-1), unique catalytic sites are created. acs.org

The synthesis of these materials is a complex process, and the choice of solvent can play a crucial role. Ethanol is frequently used in the synthesis gel, where it can influence the crystallization process and the final properties of the zeolite. acs.org One of the primary challenges in synthesizing titanium-containing zeolites is preventing the formation of extra-framework titanium species, such as amorphous TiO₂ or crystalline anatase, which are generally inactive for the desired catalytic reactions and can block the zeolite pores. acs.orgresearchgate.net The addition of ethanol to the synthesis gel has been shown to suppress the formation of this undesirable extra-framework Ti. acs.org It helps to create a more favorable environment for the insertion of titanium ions into the silicate framework, matching the rate of Ti incorporation with the rate of crystal growth. rsc.orgnih.gov

Ethanol-Assisted Synthesis of Titanium-Rich Zeolites (e.g., TS-1)

Recent research has highlighted the specific benefits of using ethanol not just as a solvent, but as a "crystal growth modifier" to synthesize titanium-rich TS-1 zeolites. rsc.orgresearchgate.net A novel ethanol-assisted strategy, combined with a two-step crystallization process, has successfully produced anatase-free TS-1 with a high titanium content, achieving a Si/Ti ratio as low as 25.6. rsc.orgnih.gov

Significantly, this ethanol-assisted synthesis leads to the formation of a novel, highly active hexa-coordinated titanium species, identified as Ti(OH₂)(OSi)₃(OSiOH)₂. rsc.orgresearchgate.netrsc.org This is distinct from the conventional Ti species found in TS-1. rsc.org The resulting material demonstrates exceptional catalytic performance in oxidation reactions. For example, in the epoxidation of propylene, the ethanol-assisted TS-1 showed significantly higher activity compared to conventionally synthesized TS-1. rsc.orgresearchgate.net

CatalystSynthesis MethodSi/Ti RatioH₂O₂ Conversion (%)Propylene Oxide Selectivity (%)Key FindingReference
Ethanol-Assisted TS-1 Ethanol as crystal growth modifier25.635.6%93.3%Forms a new, highly active hexa-coordinated Ti species. rsc.orgresearchgate.netrsc.org
Conventional TS-1 Standard two-step crystallization (no ethanol)N/A17.4%N/ALower catalytic activity compared to the ethanol-assisted sample. researchgate.net

Solution Chemistry and Speciation Dynamics of Ethanol Titanium Systems

Hydrolysis and Condensation Kinetics in Alcoholic Solvents

The hydrolysis and condensation of titanium(IV) ethoxide in ethanol (B145695) are fundamental reactions that lead to the formation of titanium-oxo species and ultimately titanium dioxide. These reactions are highly sensitive to a number of factors, including the concentration of water, temperature, and the presence of catalysts.

The hydrolysis reaction involves the substitution of an ethoxide ligand (-OEt) with a hydroxyl group (-OH) upon reaction with water:

Ti(OEt)₄ + H₂O ⇌ Ti(OH)(OEt)₃ + EtOH

This initial hydrolysis step is typically followed by condensation reactions, which can occur through two primary pathways:

Oxolation: Reaction between two hydroxylated titanium species to form a Ti-O-Ti bridge and a water molecule. (EtO)₃Ti-OH + HO-Ti(OEt)₃ ⇌ (EtO)₃Ti-O-Ti(OEt)₃ + H₂O

Alcoxolation: Reaction between a hydroxylated and an unhydrolyzed titanium species to form a Ti-O-Ti bridge and an ethanol molecule. (EtO)₃Ti-OH + EtO-Ti(OEt)₃ ⇌ (EtO)₃Ti-O-Ti(OEt)₃ + EtOH

The kinetics of these reactions in ethanol have been a subject of significant research. The hydrolysis of titanium tetraethoxide is generally considered to proceed via an associative (A) or an interchange (I) mechanism. In the associative mechanism, the incoming water molecule coordinates to the titanium center, increasing its coordination number, before the departure of an ethanol molecule.

The rates of hydrolysis and condensation are significantly influenced by the water-to-alkoxide molar ratio (h). At low h values, the formation of small, soluble oligomeric species is favored. As h increases, the extent of hydrolysis and condensation increases, leading to the formation of larger polymers and eventually the precipitation of titanium dioxide.

Temperature also plays a crucial role in the kinetics of these reactions. An increase in temperature generally leads to an increase in the rates of both hydrolysis and condensation. The activation energy for the hydrolysis of titanium tetraethoxide in ethanol provides insight into the temperature sensitivity of the reaction.

ParameterValueConditions
Reaction Mechanism Associative (A)Hydrolysis of Ti(OEt)₄ in ethanol
Effect of Water Ratio (h) Increased h leads to faster hydrolysis and condensationFormation of larger polymeric species
Effect of Temperature Increased temperature accelerates reaction rates-

Ligand Exchange Reactions and Alcoholysis Processes in Solution

In ethanolic solutions, titanium(IV) ethoxide can undergo ligand exchange reactions, where the ethoxide groups are replaced by other ligands present in the solution. A common example is alcoholysis, or transesterification, where the ethoxide ligands are exchanged with other alcohol molecules. When titanium(IV) ethoxide is dissolved in a different alcohol (R'OH), an equilibrium is established:

Ti(OEt)₄ + n R'OH ⇌ Ti(OEt)₄₋ₙ(OR')ₙ + n EtOH

The position of this equilibrium depends on the relative concentrations and steric bulk of the alcohols. This alcohol exchange process is a key consideration when using mixed alcohol solvent systems.

Ligand exchange can also occur with other functional groups. For instance, α-hydroxy acids can react with titanium(IV) alkoxides, leading to the exchange of alkoxide ligands. This type of reaction is important in the context of modifying the titanium precursor for specific applications, such as in asymmetric catalysis. The exchange typically occurs at the hydroxyl group of the acid.

These ligand exchange reactions can significantly alter the reactivity of the titanium species towards hydrolysis and condensation, as the new ligands can modify the steric and electronic environment around the titanium center.

Formation and Stability of Oligomeric and Polymeric Titanium-Alkoxide Species in Ethanol

In solution, titanium(IV) ethoxide does not typically exist as a monomer. Instead, it forms oligomeric species through bridging alkoxide groups. The most common form in non-polar solvents is a trimer, [Ti(OEt)₄]₃, where the titanium atoms are five-coordinate. In the solid state and likely in solution to some extent, a tetrameric structure, [Ti(OEt)₄]₄, with six-coordinate titanium atoms is also observed.

The degree of oligomerization is influenced by the steric bulk of the alkoxy groups. Less sterically hindered alkoxides, such as methoxide and ethoxide, tend to form higher oligomers to satisfy the coordination number of the titanium atom (typically 5 or 6).

In ethanol, the oligomeric structures are in dynamic equilibrium. The presence of the solvent, ethanol, can influence this equilibrium by coordinating to the titanium centers. The stability of these oligomers is a critical factor in controlling the subsequent hydrolysis and condensation reactions. The pre-existing oligomeric structures can act as building blocks for the formation of larger polymeric species upon the addition of water.

The hydrolysis of these oligomers leads to the formation of oxo-alkoxide species, where oxo bridges (Ti-O-Ti) are formed alongside the remaining ethoxide groups. The continued polymerization of these species results in the growth of the titanium-oxo backbone, which is the basis for the formation of titania gels and powders.

Influence of Solution Additives and pH on Titanium-Ethanol Speciation

Influence of pH:

The hydrolysis and condensation of titanium(IV) ethoxide are catalyzed by both acids and bases.

Acidic conditions (low pH): Under acidic conditions, the hydrolysis reaction is accelerated due to the protonation of the ethoxide groups, which makes them better leaving groups. However, the condensation reaction is generally slower because the protonation of hydroxylated titanium species reduces their nucleophilicity. This typically leads to the formation of more linear or weakly branched polymeric chains.

Basic conditions (high pH): In basic solutions, the hydrolysis rate is also increased due to the presence of hydroxide ions, which are strong nucleophiles. The condensation rate is significantly accelerated because the deprotonation of hydroxylated titanium species generates highly nucleophilic Ti-O⁻ groups. This often results in the formation of more compact, highly branched, or particulate structures.

pH ConditionEffect on Hydrolysis RateEffect on Condensation RateResulting Structure
Acidic AcceleratedSlowedLinear or weakly branched polymers
Neutral ModerateModerate-
Basic AcceleratedSignificantly AcceleratedHighly branched or particulate structures

Influence of Other Additives:

Additives such as chelating agents can be used to modify the titanium ethoxide precursor and control its reactivity. Acetic acid is a commonly used additive. It reacts with titanium ethoxide to form titanium aceto-alkoxides, where one or more ethoxide groups are replaced by acetate groups.

Ti(OEt)₄ + x CH₃COOH ⇌ Ti(OEt)₄₋ₓ(OAc)ₓ + x EtOH

Electrochemistry of Titanium in Ethanolic Solutions

The electrochemical behavior of titanium species in ethanolic solutions is of interest for applications such as the electrodeposition of titanium-containing films and for understanding corrosion processes. The electrochemistry of titanium in ethanol is complex and depends on the specific titanium species present, the supporting electrolyte, and the electrode material.

While extensive research exists on the electrochemistry of titanium metal and its alloys, studies focusing specifically on the electrochemical behavior of titanium(IV) ethoxide in ethanol are less common. Generally, the Ti(IV) center in titanium ethoxide is in its highest stable oxidation state and is therefore expected to be electrochemically inactive towards oxidation. Reduction of Ti(IV) to lower oxidation states (e.g., Ti(III)) is possible, but typically requires very negative potentials.

In ethanolic solutions containing a supporting electrolyte, cyclic voltammetry can be used to probe the redox behavior of the titanium species. The presence of supporting electrolytes is crucial to ensure conductivity of the solution. The choice of electrolyte is important as it can interact with the titanium species.

Studies on the electro-oxidation of ethanol on titanium-based electrode materials are more prevalent. In these systems, the titanium-containing material often acts as a catalyst or a support for a more active catalyst. The electrochemical response is primarily related to the oxidation of ethanol, and the role of the titanium species is to facilitate this reaction, often through the formation of surface hydroxyl radicals.

Further research is needed to fully elucidate the specific electrochemical reduction and oxidation potentials of titanium(IV) ethoxide in ethanolic solutions and to understand the mechanisms of any observed redox processes.

Emerging Research Frontiers and Future Directions

New Synthetic Strategies for Tailored Titanium-Ethanol Complexes and Precursors

Recent research has focused on moving beyond traditional synthesis methods to develop more controlled and sophisticated strategies for creating titanium-ethanol complexes. The goal is to tailor the properties of the final materials by precisely manipulating the precursor's structure and reactivity.

Sol-Gel Process Modifications: The sol-gel process, a cornerstone for producing ceramic and glass materials from molecular precursors, remains a focal point of innovation. sodium-methoxide.net A standard synthesis involves the reaction of titanium tetrachloride with ethanol (B145695) in the presence of a base to produce titanium(IV) ethoxide. wikipedia.org

TiCl₄ + 4 EtOH + 4 Et₃N → Ti(OEt)₄ + 4 Et₃NHCl

Researchers are actively exploring modifications to this process to control the hydrolysis and condensation rates, which in turn dictate the morphology, porosity, and crystallinity of the resulting TiO2 structures. sodium-methoxide.netwikipedia.org For instance, using modifiers like aminobenzoic acid or aminosalicylic acid allows for better management of these reaction rates, leading to the formation of tailored organic-inorganic hybrid materials. researchdata.edu.au

Ethanol as a Crystal Growth Modifier: A novel strategy involves using ethanol not just as a reagent but as a crystal growth modifier. In the synthesis of titanium-rich TS-1 zeolites, the introduction of ethanol has been shown to regulate the crystallization pathway, enhancing the incorporation of titanium into the zeolite framework. researchgate.netrsc.orgbit.edu.cn This approach has led to the formation of a new hexa-coordinated titanium species, which has demonstrated exceptional catalytic activity in reactions like propylene epoxidation. researchgate.netrsc.orgbit.edu.cn

Supercritical Fluid Synthesis: The use of supercritical fluids, such as ethanol in its supercritical state, represents a cutting-edge approach. A supercritical solvothermal method using tetrabutyl titanate and raw rice in ethanol has been employed to fabricate mesoporous carbon-modified TiO2. This technique yields materials with high surface area, enhanced crystallinity, and a bimodal carbon-modification effect, leading to superior photocatalytic performance. capes.gov.br

Development of Polyoxo-titanium Clusters (PTCs): Overcoming challenges in the controlled crystallization of PTCs is a significant area of research. nih.gov New synthetic strategies are being devised to create these cluster-based materials, which serve as molecular models for TiO2 and have applications in photocatalysis. These strategies aim to provide better control over the complex structures of PTCs, enabling the tuning of their bandgaps and light absorption properties. nih.gov

Table 1: Comparison of Synthetic Strategies for Titanium-Ethanol Precursors
Synthetic StrategyDescriptionKey AdvantageReference
Modified Sol-GelUse of chemical modifiers to control hydrolysis and condensation.Tailored morphology and porosity of the final material. wikipedia.orgresearchdata.edu.au
Ethanol as Crystal Growth ModifierUtilizing ethanol to direct the crystallization pathway and Ti incorporation.Creation of novel, highly active catalytic sites. researchgate.netrsc.org
Supercritical Solvothermal MethodSynthesis in supercritical ethanol to create carbon-modified TiO2.High surface area and enhanced photocatalytic activity. capes.gov.br
Controlled PTC CrystallizationAdvanced methods to synthesize crystalline polyoxo-titanium clusters.Molecular-level control over structure and photo-activity. nih.gov

Advanced Characterization Techniques for In-Situ Monitoring of Reaction Pathways

Understanding the transformation of ethanol-titanium precursors into functional materials requires sophisticated characterization techniques that can monitor the reaction pathways in real-time.

In-Situ Spectroscopy: Techniques like Fourier-transform infrared (FTIR) spectroscopy are being employed to study the sol-gel process in situ. For example, in-situ FTIR has been used in supercritical carbon dioxide to monitor the synthesis of TiO2 nanomaterials, providing insights into the reaction kinetics and mechanisms. uwo.ca Similarly, in-situ Raman, UV-vis-NIR DRS, and X-ray absorption near edge structure (XANES) spectroscopy are used to investigate the coordination and ligands of surface titanium cations under different environmental conditions, such as hydration, dehydration, and during catalytic reactions. acs.org

Spectroscopic and Microscopic Correlation: A combination of spectroscopic and microscopic techniques provides a comprehensive picture of the material's evolution. For instance, researchers use techniques like XPS to complement in-situ spectroscopic data, revealing the formation of Ti-O-Si bridging bonds and changes in the coordination of titanium atoms on silica supports. acs.org Transmission electron microscopy (TEM) and scanning electron microscopy (SEM) are used to characterize the morphology of the synthesized nanomaterials, such as the formation of nanofibers, sheets, or nanotubes, depending on the synthesis conditions. uwo.casemanticscholar.org

These advanced characterization methods are crucial for establishing structure-property relationships. For example, they have shown that isolated TiO4 units on a silica surface exhibit different catalytic behavior in methanol (B129727) oxidation compared to polymerized TiO5 units. acs.org

Rational Design of Catalysts and Materials via Integrated Computational and Experimental Approaches

The integration of computational modeling with experimental synthesis and testing is accelerating the discovery and optimization of new catalysts and materials derived from ethanol-titanium systems.

Density Functional Theory (DFT) Studies: DFT calculations are powerful tools for understanding the electronic structure and reaction mechanisms at the atomic level. For example, DFT has been used to study the thermolysis of titanium precursors and their surface reactions, explaining the thermal stability and reactivity of different ligands. researchgate.net Theoretical calculations have also been instrumental in confirming the synergistic effects of doping and defect engineering in enhancing the photocatalytic activity of titanium-based materials for CO2 reduction. mdpi.com Furthermore, DFT studies have been used to investigate the structure of Ti(IV) hydroxides and their clusters, providing insights into the oligomerization of titanium alkoxides. researchgate.net

Predictive Modeling for Catalyst Screening: Computational approaches are being used to screen potential catalyst formulations before they are synthesized in the lab. nih.gov By calculating properties like adsorption energies and reaction barriers, researchers can predict the catalytic performance of different materials. This descriptor-based approach, often visualized through volcano plots, has been successful in identifying promising new alloy catalysts for various reactions. nih.gov

Integrated Workflow: The most effective approach involves a feedback loop between computational prediction and experimental validation. nih.gov For example, a computational model might predict that a specific dopant will enhance the photocatalytic activity of TiO2. This prediction is then tested experimentally by synthesizing and characterizing the doped material. The experimental results, in turn, can be used to refine the computational model, leading to a more accurate and predictive design process. This integrated approach has been successfully used to design TiO2 sol-gel coatings with specific porosity by simulating the impact of capillary forces during layer formation. acs.org

Table 2: Role of Computational and Experimental Integration
ApproachDescriptionExample ApplicationReference
DFT CalculationsInvestigates electronic structure and reaction mechanisms at the atomic level.Studying precursor stability and photocatalytic reaction pathways. researchgate.netmdpi.com
Predictive ScreeningUses computational descriptors to screen and predict the performance of new catalysts.Identifying novel bimetallic catalysts for specific chemical transformations. nih.gov
Integrated Design LoopCombines computational predictions with experimental synthesis and validation for iterative refinement.Designing sol-gel coatings with tailored porosity and structure. acs.org

Exploration of Novel Catalytic and Material Science Applications for Ethanol-Titanium Systems

The versatility of ethanol-titanium precursors has led to their exploration in a wide range of novel applications beyond their traditional uses.

Photocatalysis: Titanium dioxide is a renowned photocatalyst, and titanium ethoxide is a key precursor for producing TiO2 nanoparticles with excellent photocatalytic properties. sodium-methoxide.net These materials are being investigated for the degradation of organic pollutants, water purification, and self-cleaning surfaces. sodium-methoxide.net Recent research has focused on enhancing the photocatalytic efficiency of TiO2 by modifying its surface structure. For example, an ethanol-quenching method, where TiO2 nanocrystals are heated to a high temperature and then rapidly cooled in ethanol, has been shown to significantly enhance visible light-assisted hydrogen production. rsc.org Furthermore, titanium-based catalysts are being explored for the photocatalytic conversion of ethanol into high-value products. researchgate.net

Advanced Catalysis: Titanium-ethanol systems are being used to develop novel catalysts for a variety of chemical transformations. For instance, complex titanium phosphate catalysts have shown high activity in the dehydration of ethanol to produce ethylene (B1197577) and diethyl ether. mdpi.com In the field of polymer chemistry, new catalytic systems based on bidentate titanium complexes are being developed for the production of ultra-high molecular weight polyethylene (UHMWPE). bohrium.com Additionally, the rich redox activity of titanium complexes is being harnessed in radical chemistry for C-C bond activation and other organic transformations. nih.gov

Nanotechnology and Advanced Materials: Titanium ethoxide is a crucial precursor in the synthesis of various titanium-based nanoparticles, including titanium oxide, carbide, and nitride. sodium-methoxide.net These nanomaterials have applications in electronics, energy storage, and biomedical devices. sodium-methoxide.net The sol-gel process using titanium ethoxide is also employed for surface modification to enhance corrosion resistance and biocompatibility of various substrates. sodium-methoxide.net Furthermore, these precursors are used in chemical vapor deposition (CVD) for producing thin films of titanium dioxide for the semiconductor industry and in the fabrication of dye-sensitized solar cells (DSSCs). sodium-methoxide.netchalcogen.ro

Q & A

Q. Methodological Answer :

  • Precursor Selection : Use titanium tetrachloride (TiCl₄) or titanium alkoxides (e.g., Ti(OEt)₄) as titanium sources, paired with anhydrous ethanol to minimize hydrolysis .
  • Stoichiometry : Maintain a 1:1 molar ratio under inert atmospheres (argon/glovebox) to prevent oxidation or side reactions .
  • Characterization : Confirm purity via XRD (crystalline structure), FTIR (Ti-O-Et vibrational modes at ~450–550 cm⁻¹), and elemental analysis (C/H/O/Ti ratios) .
  • Reproducibility : Document solvent drying methods (e.g., molecular sieves) and temperature control (±2°C) to ensure batch consistency .

Advanced: How can computational modeling resolve discrepancies in reported Ti-O bond lengths in Ethanol-Titanium complexes?

Q. Methodological Answer :

  • DFT Simulations : Use Gaussian or VASP to model Ti-O bond distances under varying coordination geometries (tetrahedral vs. octahedral). Compare with experimental XRD data .
  • Sensitivity Analysis : Test basis sets (e.g., LANL2DZ for Ti) and solvent-effect models (COSMO) to assess their impact on bond-length predictions .
  • Validation : Cross-reference computational results with EXAFS (Extended X-ray Absorption Fine Structure) to account for local structural distortions .

Basic: What spectroscopic techniques are most effective for characterizing Ethanol-Titanium (1/1) surface interactions?

Q. Methodological Answer :

  • FTIR : Identify ethanol adsorption modes (bridging vs. monodentate) via shifts in O-H stretching (3200–3600 cm⁻¹) and Ti-O vibrations .
  • XPS : Quantify Ti oxidation states (Ti³⁺ vs. Ti⁴⁺) using binding energies (458–459 eV for Ti 2p₃/₂) and monitor surface hydroxylation .
  • Raman Spectroscopy : Detect low-frequency Ti-O-Et modes (200–400 cm⁻¹) to infer coordination symmetry .

Advanced: How can in situ NMR elucidate dynamic equilibria in Ethanol-Titanium sol-gel systems?

Q. Methodological Answer :

  • Real-Time Monitoring : Use ¹H and ¹³C NMR at controlled temperatures to track ethanol desorption/readsorption on Ti centers .
  • Isotopic Labeling : Introduce deuterated ethanol (CH₃CD₂OH) to distinguish exchange processes from hydrolysis .
  • Relaxation Analysis : Measure T₁/T₂ relaxation times to quantify molecular mobility and binding kinetics .

Basic: What are common pitfalls in interpreting thermal stability data for Ethanol-Titanium complexes?

Q. Methodological Answer :

  • Decomposition Pathways : Use TGA-DSC to differentiate between ethanol desorption (100–150°C) and Ti-O network collapse (>300°C). Validate with mass spectrometry (MS) to detect evolved gases (e.g., H₂O, CO₂) .
  • Atmospheric Control : Conduct experiments under N₂ vs. air to assess oxidative degradation effects .
  • Sample Homogeneity : Ensure uniform particle size (via SEM) to avoid skewed thermal profiles .

Advanced: How can synchrotron radiation techniques address contradictions in proposed Ethanol-Titanium reaction mechanisms?

Q. Methodological Answer :

  • Time-Resolved XRD : Use beamline facilities (e.g., APS or ESRF) to capture transient intermediates during ethanol dehydration .
  • XANES/EXAFS : Monitor Ti coordination changes (e.g., Ti⁴⁺ → Ti³⁺ reduction) during catalytic cycles .
  • Data Integration : Combine synchrotron data with DFT-derived reaction coordinates to propose mechanistic pathways .

Basic: What statistical methods are appropriate for analyzing catalytic activity data in Ethanol-Titanium systems?

Q. Methodological Answer :

  • Error Propagation : Calculate uncertainties in turnover frequencies (TOF) using Monte Carlo simulations .
  • Multivariate Analysis : Apply PCA (Principal Component Analysis) to correlate catalytic performance with variables like Ti loading or ethanol concentration .
  • Outlier Detection : Use Grubbs’ test to identify anomalous data points in batch reactor studies .

Advanced: How can operando spectroscopy resolve ambiguities in active site identification for ethanol oxidation on Ti-based catalysts?

Q. Methodological Answer :

  • Operando FTIR/UV-Vis : Track surface-bound intermediates (e.g., acetaldehyde) during catalytic ethanol oxidation .
  • Electrochemical Impedance : Correlate charge-transfer resistance with Ti site availability in electrochemical cells .
  • Theoretical Modeling : Use microkinetic models to predict rate-determining steps and validate with experimental TOF data .

Basic: What protocols ensure reproducibility in solvent-free Ethanol-Titanium synthesis?

Q. Methodological Answer :

  • Mechanochemical Methods : Optimize ball-milling parameters (RPM, duration) for Ti precursor-ethanol reactions .
  • Post-Synthesis Treatment : Include Soxhlet extraction with ethanol to remove unreacted precursors .
  • Batch Consistency : Report yield, crystallinity, and surface area (BET) for each synthesis batch .

Advanced: How can machine learning improve predictive models for Ethanol-Titanium phase behavior?

Q. Methodological Answer :

  • Dataset Curation : Compile experimental data (e.g., phase diagrams, solvation energies) from peer-reviewed studies .
  • Feature Selection : Train models on descriptors like Ti electronegativity, ethanol dielectric constant, and reaction temperature .
  • Validation : Compare ML predictions (e.g., random forest, neural networks) with high-throughput experimental screening .

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